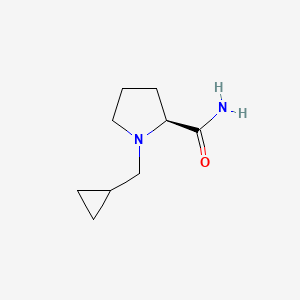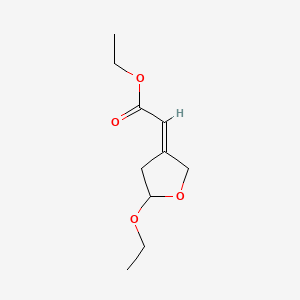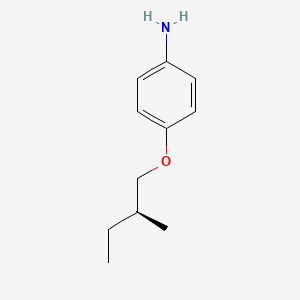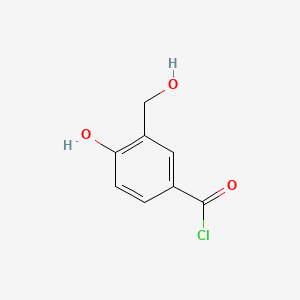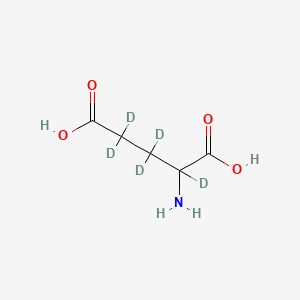
2,3,3,4,4-Pentadeuterioglutamic acid
Übersicht
Beschreibung
2,3,3,4,4-Pentadeuterioglutamic acid is a labelled form of DL-glutamic acid . Glutamic acid is a non-essential amino acid that acts as an excitatory neurotransmitter in the central nervous system . This compound is a deuterated version of glutamic acid where the hydrogens at positions 2, 3, 3, 4, and 4 are replaced by deuterium.
Molecular Structure Analysis
The molecular formula of 2,3,3,4,4-Pentadeuterioglutamic acid is C5H9NO4. As a deuterated compound, it has hydrogens at positions 2, 3, 3, 4, and 4 replaced by deuterium.Wissenschaftliche Forschungsanwendungen
Aerosol Compound Analysis
A study by Jaoui et al. (2005) explored polar organic compounds in atmospheric particulate matter, focusing on secondary organic aerosol from hydrocarbons and nitrogen oxides. Derivatization techniques, including the use of 2,3,3,4,4-Pentadeuterioglutamic acid, were utilized to analyze these compounds by GC-MS. This research aids in identifying atmospheric tracers for aerosols originating from biogenic hydrocarbons.
Soil Remediation
In the realm of environmental science, Risco et al. (2016) discussed the use of electrokinetic soil flushing to remediate soil polluted with 2,4-dichlorophenoxyacetic acid. Their study evaluated the transport mechanisms of pollutants and their removal from soil, potentially involving processes related to 2,3,3,4,4-Pentadeuterioglutamic acid.
Pesticide Degradation
The degradation of pesticides, specifically 2,4-dichlorophenoxyacetic acid, by a Penicillium chrysogenum strain was studied by Ferreira-Guedes et al. (2012). This research is crucial for understanding how fungal strains can be used in bioremediation of herbicides in saline environments, possibly implicating 2,3,3,4,4-Pentadeuterioglutamic acid in such processes.
Biopharmaceutical and Biomedical Applications
A review article by Buescher & Margaritis (2007) provided insights into the production and applications of Polyglutamic Acid (PGA), a compound related to 2,3,3,4,4-Pentadeuterioglutamic acid. This review highlighted the use of PGA in drug delivery, medical adhesives, vaccines, and tissue engineering, emphasizing its significance in biotechnology.
Genetic and Biochemical Analysis
The study of genetic and biochemical disorders often involves compounds like 2,3,3,4,4-Pentadeuterioglutamic acid. For instance, Wortmann et al. (2009) analyzed 3-methylglutaconic aciduria, a disorder related to dysfunctional oxidative phosphorylation, which could potentially involve similar compounds in its metabolic pathways.
Eigenschaften
IUPAC Name |
2-amino-2,3,3,4,4-pentadeuteriopentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/i1D2,2D2,3D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUUTDBJXJRKMK-UXXIZXEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)O)C([2H])([2H])C([2H])(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20718716 | |
| Record name | (2,3,3,4,4-~2~H_5_)Glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20718716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,3,4,4-Pentadeuterioglutamic acid | |
CAS RN |
14341-79-8 | |
| Record name | (2,3,3,4,4-~2~H_5_)Glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20718716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



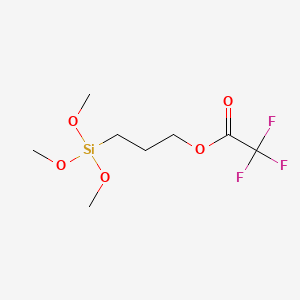
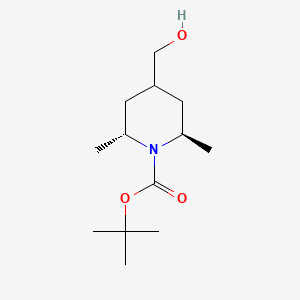
![(2E)-1-[5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)-2-buten-1-one](/img/structure/B570373.png)

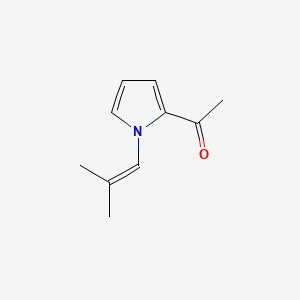
![6-Methyl-1,6-diazaspiro[3.4]octane](/img/structure/B570379.png)
